5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Description
This tricyclic compound features a complex architecture with a diazatricyclo[7.4.0.0²,⁷]trideca-tetraene core substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with a 3-fluorophenylmethyl moiety. Key computed properties include:
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN2O2S/c24-17-9-2-3-10-18(17)27-22(28)21-20(16-8-1-4-11-19(16)30-21)26(23(27)29)13-14-6-5-7-15(25)12-14/h1-12,21H,13H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJMWAQMBYYCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=[N+](C(=O)N(C(=O)C3S2)C4=CC=CC=C4Cl)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key analogs is summarized in Table 1:
Table 1. Structural and Physicochemical Comparisons
Key Observations :
- Heteroatom Effects : The 8-thia group in the target compound versus 11-oxa in ’s analog may influence metabolic stability and electronic properties .
- Lipophilicity: The target compound’s XLogP3 (4.9) aligns with ’s analog but is higher than ’s tetrazepinone (3.2), suggesting improved membrane permeability .
Computational and Experimental Clustering
- Chemistry Space Analysis : The target compound’s physicochemical properties (XLogP3, TPSA) place it in a cluster with lipophilic, tricyclic drug candidates. Tools like DiverseSolutions (DVS) () and Butina clustering () could prioritize analogs for high-throughput screening .
- Retention Behavior: Analogous to flavonoids (), the target compound’s intramolecular hydrogen bonding (e.g., between the dione groups and aromatic substituents) may reduce polarity, increasing logP and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
